1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid

Description

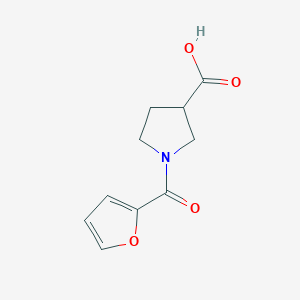

1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted at the nitrogen atom with a furan-2-carbonyl group and a carboxylic acid moiety at the 3-position. This structure combines the rigidity of the furan ring with the flexibility of the pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(furan-2-carbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(8-2-1-5-15-8)11-4-3-7(6-11)10(13)14/h1-2,5,7H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHXZVBDLJPGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 1-(Furan-2-carbonyl)pyrrolidine-3-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrrolidine-3-carboxylic Acid Derivatives

*Note: The molecular formula and mass for the target compound are inferred from structural analogs (e.g., ).

Key Observations :

- The furan-2-carbonyl group in the target compound introduces a planar, electron-rich system distinct from aryl (e.g., trifluoromethylphenyl ) or ketone-containing analogs (e.g., 2-oxo derivatives ).

- Stereochemistry plays a critical role: (3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid demonstrates how stereochemical variations impact physicochemical properties and ligand-receptor interactions.

Key Observations :

- The target compound’s synthesis likely involves acylating pyrrolidine-3-carboxylic acid with furan-2-carbonyl chloride, analogous to methods for 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid .

- Cycloaddition reactions (e.g., Staudinger ketene-imine ) may also be applicable for introducing the furan moiety.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Biological Activity

1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid, a compound featuring a pyrrolidine ring and a furan-2-carbonyl group, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyrrolidine ring, which contributes to its biological activity through various interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells compared to controls .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <0.01 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 0.229 | Caspase-3 activation |

| HeLa (Cervical) | 0.996 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects in various models. In animal studies, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation, modulating their activity through competitive or non-competitive inhibition.

- Receptor Binding : It can bind to receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The furan moiety may play a role in ROS generation, contributing to oxidative stress that can lead to cancer cell death .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells showed that treatment with varying concentrations of the compound led to significant reductions in cell viability and increased apoptosis markers .

- Inflammatory Disease Model : In a rat model of arthritis, administration of the compound resulted in decreased paw swelling and reduced inflammatory markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-carbonyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) coupling furan-2-carboxylic acid with pyrrolidine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen . (2) Optimize yield by controlling temperature (0–25°C) and reaction time (12–24 hrs). Monitor progress via TLC or LC-MS. Purification via flash chromatography (silica gel, eluent: EtOAc/hexane gradient) is recommended. For scalability, consider continuous flow reactors to enhance efficiency .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the furan carbonyl linkage (characteristic peaks: ~7.6–7.8 ppm for furan protons, ~160–170 ppm for carbonyl carbons).

- X-ray crystallography : Grow single crystals via slow evaporation in a 1:1 mixture of MeOH/HO. Compare bond lengths and angles with similar pyrrolidine derivatives (e.g., (3R,5R)-1-[2,4-bis(fluorophenyl)]pyrrolidine-3-carboxylic acid ).

- HRMS : Validate molecular weight with <2 ppm error.

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against serine hydrolases or proteases (e.g., trypsin-like enzymes) using fluorogenic substrates.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Include controls for solvent interference.

- Binding studies : Use surface plasmon resonance (SPR) to assess affinity for target proteins (e.g., kinases or GPCRs) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare with analogous compounds like 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid .

- Molecular docking : Use AutoDock Vina to model interactions with therapeutic targets (e.g., COX-2 or MMP-9). Validate predictions with mutagenesis studies .

Q. What strategies resolve contradictions in solubility or stability data observed across different experimental conditions?

- Methodological Answer :

- Solubility : Perform pH-dependent studies (pH 2–10) using UV-Vis spectroscopy. For low solubility, consider co-solvents (e.g., DMSO <1%) or prodrug strategies (e.g., esterification of the carboxylic acid group) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use HPLC to track decomposition products. Stabilize via lyophilization or encapsulation in cyclodextrins .

Q. How to design structure-activity relationship (SAR) studies focusing on the furan and pyrrolidine moieties to enhance pharmacological properties?

- Methodological Answer :

- Furan modifications : Synthesize analogs with substituted furans (e.g., 5-nitro or methyl groups) to assess electronic effects on bioactivity. Compare with 6-(furan-2-yl)oxazolo[5,4-b]pyridine derivatives .

- Pyrrolidine modifications : Introduce fluorine or methyl groups at the 2- or 4-positions to evaluate steric/electronic impacts. Use chiral HPLC to separate enantiomers and test individual isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.